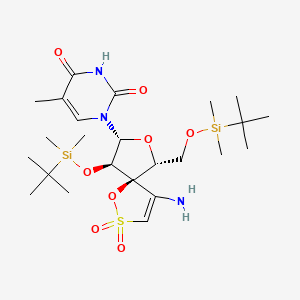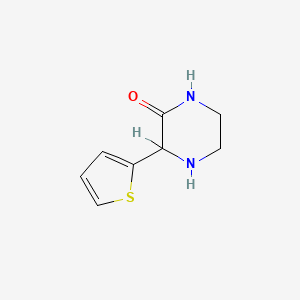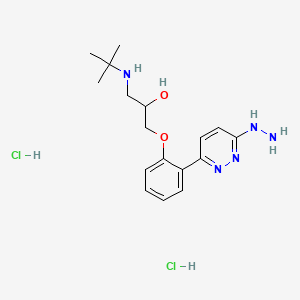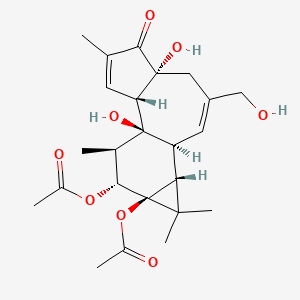
Dichloridodimethyltellurium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloridodimethyltellurium is an organotellurium compound.
科学的研究の応用
1. Toxicity Evaluation in Human Colon Cells
Diphenyl ditelluride (DPDT) and tellurium tetrachloride were evaluated for toxicity in transformed and non-transformed human colon cells. The study found significant decreases in cell viability and indicated that cells treated with DPDT resulted in apoptosis, while TeCl4 treatment led to necrosis, suggesting involvement of oxidative mechanisms (Puneet Vij & D. Hardej, 2012).
2. Synthesis from Arylboronic Acids
Arylboronic acids were treated with tellurium tetrachloride to generate substituted aryltellurium trichlorides. This process was used to create various aryltellurium compounds, highlighting the versatility of tellurium compounds in synthetic chemistry (A. R. Clark, R. Nair, F. Fronczek, T. Junk, 2002).
3. Novel Organotellurium Compound Toxicity Study
A study on the toxicity of novel organotellurium compounds, including diphenyl ditelluride, showed that these compounds induce an apoptotic form of cell death in human promyelocytic cells. The research underscores the need for careful handling of these compounds in laboratory and industrial settings (B. L. Sailer, Nathan Liles, S. Dickerson, T. G. Chasteen, 2002).
4. Anticancer Properties of Tellurium Compounds
Research on inorganic tellurium complexes like AS101 and SAS has shown promising anti-cancer properties. These compounds modulate specific Te(IV) redox activities, leading to the inactivation of enzymes and inhibition of tumor survival proteins, suggesting potential therapeutic applications in cancer treatment (B. Sredni, 2012).
5. Genotoxicity and Mutagenicity Comparison
A comparative study on the genotoxicity of diphenyl diselenide and diphenyl ditelluride in mice revealed that high doses of ditelluride cause significant DNA damage and have mutagenic potential. This highlights the importance of understanding the toxicological effects of tellurium compounds for safe use (D. Meinerz, J. Allebrandt, D. O. Mariano, E. Waczuk, F. Soares, W. Hassan, J. Rocha, 2014).
6. Tellurium Compounds in Type-1 Diabetes Treatment
Studies on two tellurium-based molecules, AS101 and SAS, in NOD mice showed their potential in preserving β cells function and mass, reducing diabetes incidence, and improving glucose clearance. These findings suggest their potential use in treating type-1 diabetes (Tom Eitan Yossipof, Z. Bazak, Dvora Kenigsbuch-Sredni, R. Caspi, Y. Kalechman, B. Sredni, 2019).
特性
CAS番号 |
24383-90-2 |
|---|---|
分子式 |
C2H6Cl2Te |
分子量 |
228.6 g/mol |
IUPAC名 |
[dichloro(methyl)-λ4-tellanyl]methane |
InChI |
InChI=1S/C2H6Cl2Te/c1-5(2,3)4/h1-2H3 |
InChIキー |
HXWAPSSWSLRONP-UHFFFAOYSA-N |
SMILES |
C[Te](C)(Cl)Cl |
正規SMILES |
C[Te](C)(Cl)Cl |
その他のCAS番号 |
24383-90-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















